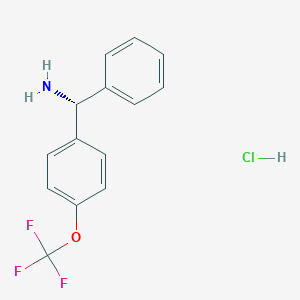
(R)-Phenyl(4-(trifluoromethoxy)phenyl)methanamine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Phenyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride is a chemical compound that features a phenyl group substituted with a trifluoromethoxy group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Phenyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-Phenylmethanamine and 4-(trifluoromethoxy)benzaldehyde.
Condensation Reaction: The starting materials undergo a condensation reaction to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the desired amine compound.
Hydrochloride Formation: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for ®-Phenyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This often includes the use of automated reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
®-Phenyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce various amine derivatives.
Scientific Research Applications
®-Phenyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-Phenyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The amine group can form hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
®-Phenyl(4-(trifluoromethyl)phenyl)methanamine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
®-Phenyl(4-methoxyphenyl)methanamine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
®-Phenyl(4-chlorophenyl)methanamine: Similar structure but with a chloro group instead of a trifluoromethoxy group.
Uniqueness
®-Phenyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H13ClF3NO |
|---|---|
Molecular Weight |
303.71 g/mol |
IUPAC Name |
(R)-phenyl-[4-(trifluoromethoxy)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C14H12F3NO.ClH/c15-14(16,17)19-12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10;/h1-9,13H,18H2;1H/t13-;/m1./s1 |
InChI Key |
PVWSWCJDBUKKIP-BTQNPOSSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C2=CC=C(C=C2)OC(F)(F)F)N.Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(F)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


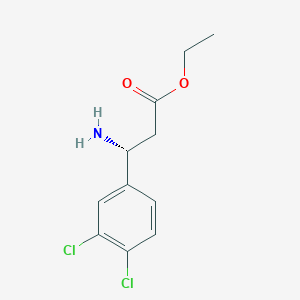
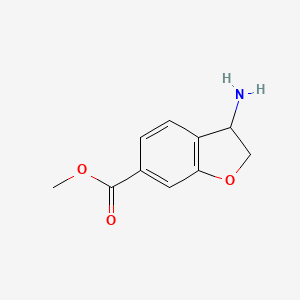
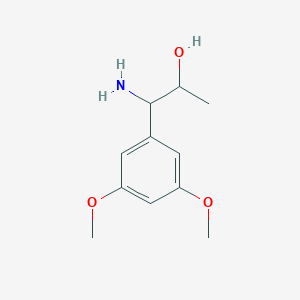
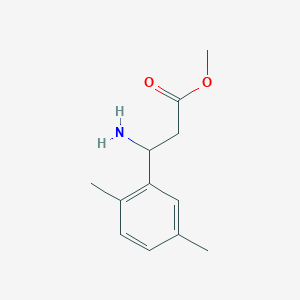
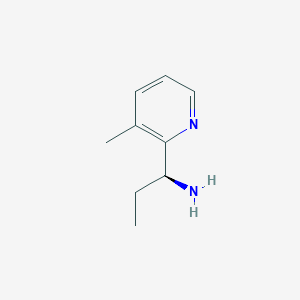
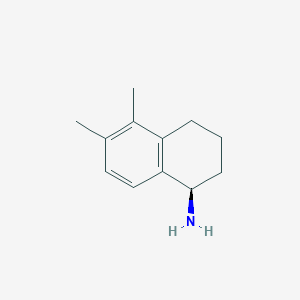
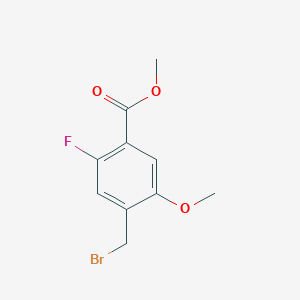
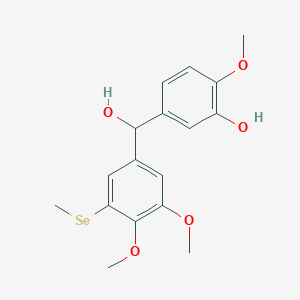
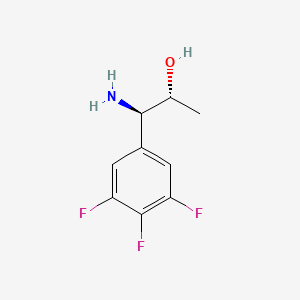

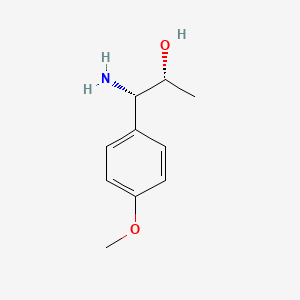
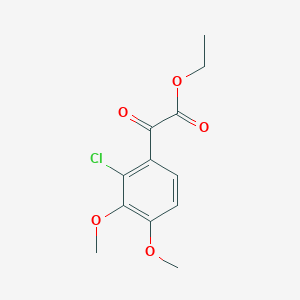
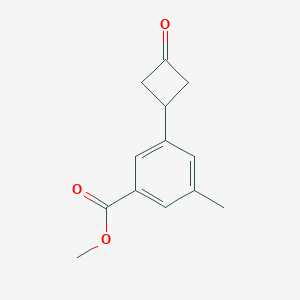
![8-(Trifluoromethyl)-2,3,4,5-tetrahydropyrido[3,2-F][1,4]oxazepine](/img/structure/B13050296.png)
